Dextrorfano tartrato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 NMDA Receptor Antagonism

Dextrorphan tartrate exhibits significant activity as an NMDA receptor antagonist, which is crucial in modulating glutamate neurotoxicity. This action has implications for treating neurodegenerative conditions, such as Alzheimer's disease and traumatic brain injury, where excessive glutamate can lead to neuronal damage .

1.2 Cough Suppression

Traditionally, dextrorphan is recognized for its antitussive (cough suppressant) properties. It acts centrally to reduce the cough reflex, making it a valuable agent in treating cough associated with colds and other respiratory conditions .

1.3 Potential Neuroprotective Effects

Research indicates that dextrorphan may possess neuroprotective qualities due to its ability to mitigate excitotoxicity caused by excessive glutamate release. This property is being explored in the context of developing treatments for various neurological disorders .

Research and Development Applications

2.1 Drug Formulation Innovations

Recent advancements have focused on creating prodrugs of dextrorphan to enhance its therapeutic efficacy while minimizing abuse potential. These formulations utilize covalent conjugation with oxoacids and polyethylene glycols to control the release of active dextrorphan, thereby reducing risks associated with misuse .

2.2 Case Studies and Clinical Trials

Several studies have investigated the pharmacokinetics and safety profiles of dextrorphan tartrate in various formulations:

- Study on Abuse Potential : A study demonstrated that conjugated forms of dextrorphan showed reduced abuse potential compared to unconjugated forms, suggesting a safer alternative for therapeutic use .

- Neuroprotective Analogs : Another research effort highlighted novel analogs of dextrorphan that exhibit improved safety profiles and neuroprotective effects, providing insights into future therapeutic strategies .

Toxicology and Forensic Applications

Dextrorphan tartrate is also utilized in toxicology for forensic analysis due to its psychoactive properties. It serves as a marker for substance abuse cases involving dextromethorphan, aiding in the identification of drug misuse patterns among populations .

Summary of Key Research Findings

Mecanismo De Acción

Objetivos: El dextrorfán interactúa con los receptores NMDA y los receptores sigma.

Vías: Modula la señalización glutamatérgica e influye en la excitabilidad neuronal.

Análisis Bioquímico

Biochemical Properties

Dextrorphan tartrate is categorized as a morphinan . It interacts with various enzymes and proteins, including the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . This interaction contributes to the psychoactive effects of dextrorphan tartrate .

Cellular Effects

Dextrorphan tartrate has been found to have neuroprotective properties in experimental models of focal brain ischemia . It influences cell function by attenuating glutamate neurotoxicity in cell cultures . It also reduces infarct size in animal stroke models .

Molecular Mechanism

Dextrorphan tartrate exerts its effects at the molecular level primarily through its action as an NMDA receptor antagonist . It binds to the NMDA receptor, inhibiting the action of the neurotransmitter glutamate, which can lead to neuroprotective effects .

Temporal Effects in Laboratory Settings

Dextrorphan tartrate has a notably longer elimination half-life than its parent compound, dextromethorphan . This means it has a tendency to accumulate in the blood after repeated administration of normally dosed dextromethorphan formulations .

Dosage Effects in Animal Models

In animal models, the effects of dextrorphan tartrate can vary with different dosages . For example, it has been shown to induce memory impairments in rats and has anticonvulsant activity and induces hyperlocomotion in mice .

Metabolic Pathways

Dextrorphan tartrate is involved in the metabolic pathway of dextromethorphan, where it is produced by O-demethylation of dextromethorphan by CYP2D6 . It is further converted to 3-HM by CYP3A4 or glucuronidated .

Métodos De Preparación

Rutas Sintéticas: El dextrorfán se puede sintetizar a partir del dextrometorfán mediante procesos enzimáticos o químicos.

Condiciones de Reacción: Las condiciones específicas dependen de la ruta sintética elegida.

Producción Industrial: Si bien no se produce ampliamente a nivel industrial, se puede obtener mediante síntesis química.

Análisis De Reacciones Químicas

Reacciones: El dextrorfán puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos Comunes: Se utilizan reactivos como agentes oxidantes (por ejemplo, KMnO₄), agentes reductores (por ejemplo, NaBH₄) y catalizadores ácido/base.

Productos Principales: Estas reacciones producen productos como derivados hidroxilados y conjugados.

Comparación Con Compuestos Similares

Singularidad: Las características únicas del dextrorfán incluyen su papel como metabolito activo y su perfil farmacológico distintivo.

Compuestos Similares: Otros morfinanos como el dextrometorfán y la levorfanol están relacionados.

Actividad Biológica

Dextrorphan tartrate is a prominent metabolite of dextromethorphan, a commonly used antitussive agent. This compound exhibits a range of biological activities, including neuropharmacological effects and interactions with various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of dextrorphan tartrate, supported by research findings, data tables, and case studies.

Pharmacological Profile

Dextrorphan exhibits several pharmacological properties:

- Antitussive Activity : Similar to its parent compound, dextromethorphan, dextrorphan acts as an effective cough suppressant.

- Psychoactive Effects : Dextrorphan is known for its psychoactive properties, which can lead to abuse, particularly in formulations containing dextromethorphan .

- Receptor Interactions :

- NMDA Receptor Antagonism : Dextrorphan acts as an antagonist at the NMDA receptor with an inhibition constant (Ki) of 54 nM.

- Opioid Receptor Interaction : It also interacts with µ-opioid receptors (Ki = 420 nM), suggesting potential analgesic properties .

- Monoamine Transporter Inhibition : Dextrorphan inhibits norepinephrine and serotonin transporters (Ki = 340 nM and 401 nM respectively), which may contribute to its mood-altering effects .

Metabolism and Pharmacokinetics

The metabolism of dextrorphan is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Variability in CYP2D6 activity among individuals can significantly affect the pharmacokinetics of dextrorphan, leading to differences in efficacy and toxicity .

Table 1: Summary of Dextrorphan Metabolism

| Enzyme | Role in Metabolism | Implications |

|---|---|---|

| CYP2D6 | Primary metabolic pathway | Genetic polymorphisms affect metabolism |

| CYP3A4 | Minor pathway | May contribute to drug interactions |

Case Studies and Clinical Research

Several studies have explored the effects of dextrorphan in various contexts:

- Case Study on Abuse Potential : A study highlighted instances of recreational use of cough syrups containing dextromethorphan, emphasizing the psychoactive effects attributed to dextrorphan. This has raised concerns regarding its safety profile when used outside therapeutic contexts .

- Clinical Research on Neuroprotection : Research has indicated that dextrorphan may exhibit neuroprotective effects in models of neurodegeneration. For instance, it has been shown to reduce excitotoxicity in neuronal cultures, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Toxicological Considerations

Despite its therapeutic potential, dextrorphan's psychoactive effects necessitate caution. The compound's ability to induce dissociative states at high doses poses risks for misuse. Additionally, interactions with other CNS depressants can lead to enhanced sedation and respiratory depression .

Propiedades

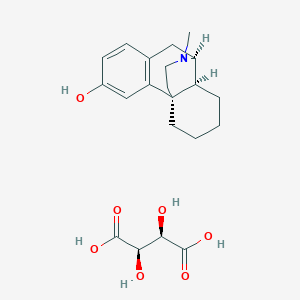

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048997 | |

| Record name | Dextrorphan tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-98-6 | |

| Record name | Dextrorphan tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrophan tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrorphan tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRORPHAN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.